molecular formula C15H14N4O3 B2864415 methyl 1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate CAS No. 1707586-20-6

methyl 1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate

Cat. No. B2864415
CAS RN: 1707586-20-6
M. Wt: 298.302
InChI Key: ZCEPWDVGLANLSL-UHFFFAOYSA-N
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Description

“Methyl 1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . This type of structure is often found in various pharmaceutical compounds .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles often involves the reaction of amidoximes with carboxylic acids or their derivatives . The specific synthesis process for “methyl 1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate” is not explicitly mentioned in the available literature.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring, along with a phenyl ring and a pyrazole ring. The exact structure would need to be confirmed through techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazoles can vary widely depending on the specific substituents present in the molecule. Oxadiazoles can participate in a variety of reactions due to their versatile structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the 1,2,4-oxadiazole ring could contribute to hydrogen bond acceptor properties . The exact properties would need to be determined through experimental analysis.

Scientific Research Applications

Structural and Spectral Studies

  • Structural Analysis : Research focused on similar compounds, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, reveals detailed structural insights. These studies involve single-crystal X-ray diffraction, NMR, and FT-IR spectroscopy, providing valuable data for understanding the molecular structure and properties of related compounds (Viveka et al., 2016).

  • Spectral Investigations : Similar derivatives, like ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, have been studied for their spectral characteristics. These investigations include thermogravimetric analysis and theoretical calculations, which are essential for comprehending the electronic structure and stability of these compounds (Viveka et al., 2016).

Biological and Chemical Applications

  • Antimicrobial Potential : Certain pyrazole derivatives, similar in structure, have demonstrated antimicrobial activities. This suggests potential applications of these compounds in developing new antimicrobial agents (Siddiqui et al., 2013).

  • Chemical Sensing : Derivatives of pyrazole have been used in developing colorimetric chemosensors. This application is significant in detecting metal cations, showcasing the compound's potential in environmental monitoring and analytical chemistry (Aysha et al., 2021).

  • Corrosion Inhibition : Pyrazole derivatives have been explored as corrosion inhibitors, particularly for mild steel. This application is vital in industrial processes, such as metal pickling, where corrosion prevention is crucial (Dohare et al., 2017).

  • Insecticidal Activity : Studies on pyrazole derivatives containing oxadiazole rings have shown promising insecticidal properties. This suggests the potential of methyl 1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate in agricultural applications for pest control (Qi et al., 2014).

Future Directions

1,2,4-Oxadiazoles, including “methyl 1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate”, could be further explored for their potential applications in various fields such as medicinal chemistry and material science . Their versatile structure makes them promising candidates for the development of new pharmaceutical compounds .

properties

IUPAC Name

methyl 1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c1-3-13-16-14(18-22-13)10-4-6-11(7-5-10)19-9-8-12(17-19)15(20)21-2/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEPWDVGLANLSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=CC=C(C=C2)N3C=CC(=N3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate

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